1-Amino-4-methyl-2-naphthoic acid

Description

Structure

3D Structure

Properties

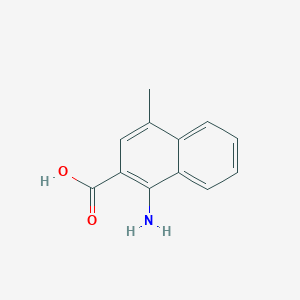

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-amino-4-methylnaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H11NO2/c1-7-6-10(12(14)15)11(13)9-5-3-2-4-8(7)9/h2-6H,13H2,1H3,(H,14,15) |

InChI Key |

BTFSTHXCVCFSMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=CC=CC=C12)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 1-Amino-4-methyl-2-naphthoic acid (CAS 354566-32-8) in Advanced Organic Synthesis and Drug Discovery

Executive Summary

1-Amino-4-methyl-2-naphthoic acid (CAS 354566-32-8) is a highly specialized, bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring an ortho-aminocarboxylic acid motif on a naphthalene ring, it serves as a privileged precursor for synthesizing fused nitrogen heterocycles, most notably benzo[h]quinazolines and acridines. The strategic placement of a methyl group at the C4 position fundamentally alters the molecule's physicochemical profile compared to its unsubstituted analogs, providing critical steric shielding and modulating lipophilicity—factors that are paramount in modern drug design.

This whitepaper provides an authoritative analysis of its structural causality, synthetic utility, and step-by-step, self-validating protocols for integration into drug discovery pipelines.

Physicochemical Profiling & Structural Causality

Understanding the reactivity of CAS 354566-32-8 requires a mechanistic breakdown of its three primary functional groups:

-

The Amino Group (-NH₂ at C1): Acts as a primary nucleophile. However, its nucleophilicity is partially attenuated by the electron-withdrawing nature of the adjacent carboxylic acid and the extended conjugation of the naphthalene ring.

-

The Carboxylic Acid (-COOH at C2): Serves as an electrophilic center upon activation. Intramolecular hydrogen bonding between the C1-amino and C2-carbonyl oxygen stabilizes the molecule but necessitates strong coupling reagents for amide bond formation.

-

The Methyl Group (-CH₃ at C4): This is the defining feature of this specific CAS number.

-

Causality in Design: The C4-methyl group exerts a positive inductive (+I) effect, increasing the electron density of the naphthalene ring. More importantly, it provides steric shielding . In biological systems, the C4 position of naphthyl rings is a common site for cytochrome P450-mediated oxidation. The methyl substitution effectively blocks this metabolic liability, increasing the half-life of downstream drug candidates. Furthermore, it increases the overall partition coefficient (LogP), enhancing cellular permeability.

-

Figure 1: Logical relationship of C4-methyl substitution on physicochemical and pharmacological profiles.

Comparative Data Analysis

To quantify the impact of the C4-methyl substitution, we compare CAS 354566-32-8 against the baseline unsubstituted 1-amino-2-naphthoic acid[1].

| Property / Metric | 1-Amino-2-naphthoic acid (Unsubstituted) | 1-Amino-4-methyl-2-naphthoic acid (CAS 354566-32-8) | Impact on Drug Design & Synthesis |

| Molecular Formula | C₁₁H₉NO₂ | C₁₂H₁₁NO₂ | Addition of a hydrophobic handle. |

| Molecular Weight | 187.20 g/mol | 201.22 g/mol | Slight increase in MW, well within Lipinski's Rule of 5. |

| Predicted LogP | ~2.3 | ~2.8 | Enhanced lipid bilayer penetration; improved oral bioavailability. |

| C4 Metabolic Liability | High (Susceptible to oxidation) | Low (Sterically blocked by -CH₃) | Increased in vivo half-life of derived active pharmaceutical ingredients (APIs). |

| Steric Hindrance at C2 | Moderate | High | Requires high-efficiency coupling reagents (e.g., HATU) for amidation. |

Mechanistic Pathways & Synthetic Utility

The primary synthetic utility of 1-amino-4-methyl-2-naphthoic acid lies in its ability to undergo cyclocondensation reactions to form benzo[h]quinazolines and benzo[h]quinolones . These scaffolds are highly privileged in oncology, specifically as kinase inhibitors and selective cytochrome P450 (CYP1B1) inhibitors[2][3].

The condensation typically utilizes a C1-synthon such as formamide. The reaction is driven by high temperatures (150–160 °C), which facilitate the initial amidation followed by an intramolecular dehydration-cyclization cascade[4].

Figure 2: Synthetic pathway from CAS 354566-32-8 to the benzo[h]quinazoline core.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but incorporate continuous validation loops to ensure structural integrity and reaction completion.

Protocol A: Synthesis of 4-Methylbenzo[h]quinazolin-4(3H)-one

Causality: Formamide is selected as both the solvent and the reagent because it effectively delivers the necessary carbon atom to bridge the amine and carboxylic acid, while its high boiling point accommodates the thermal energy required for dehydration.

Step-by-Step Methodology:

-

Initiation: Charge a 50 mL round-bottom flask with 1-amino-4-methyl-2-naphthoic acid (1.0 eq, 5.0 mmol). Add formamide (15 mL) to create a suspension.

-

Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 150–160 °C under a nitrogen atmosphere. The suspension will gradually become a homogeneous solution as the intermediate amide forms.

-

Validation Checkpoint 1 (TLC): After 4 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent.

-

Self-Validation: The starting material (highly fluorescent under UV 254 nm) should be consumed, replaced by a lower-Rf spot corresponding to the cyclized product.

-

-

Precipitation: Once TLC confirms completion, cool the reaction mixture to room temperature, then pour it into 50 mL of ice-cold distilled water while stirring vigorously. A precipitate will form.

-

Isolation: Filter the solid under vacuum, washing with cold water (3 x 15 mL) to remove excess formamide.

-

Validation Checkpoint 2 (LC-MS): Dissolve a 1 mg sample in HPLC-grade methanol. Run LC-MS (ESI+).

-

Self-Validation: Look for the

peak at m/z 211.08, confirming the loss of water and successful cyclization.

-

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure 4-methylbenzo[h]quinazolin-4(3H)-one.

Protocol B: Amide Coupling for Peptidomimetics

Causality: The carboxylic acid of CAS 354566-32-8 is sterically hindered by the adjacent C1-amino group and the bulk of the naphthalene ring. Standard coupling agents like EDC/NHS often fail or result in low yields. Therefore, HATU (a highly reactive uronium salt) combined with DIPEA (a non-nucleophilic base) is required to efficiently generate the active ester intermediate.

Step-by-Step Methodology:

-

Activation: Dissolve 1-amino-4-methyl-2-naphthoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

-

Esterification: Add HATU (1.2 eq) to the solution at 0 °C. Stir for 15 minutes. The solution will turn deep yellow, indicating the formation of the active HOAt ester.

-

Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation Checkpoint (Ninhydrin Test): If coupling to an amino acid on a solid resin, perform a Kaiser (Ninhydrin) test.

-

Self-Validation: A yellow/colorless resin indicates successful coupling (absence of free amines), whereas a blue resin indicates incomplete reaction, requiring double-coupling.

-

-

Workup: Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Applications in Advanced Drug Discovery

The derivatives of 1-amino-2-naphthoic acids have gained significant traction in targeted oncology. A landmark application is the development of selective CYP1B1 inhibitors [3].

Cytochrome P450 1B1 (CYP1B1) is an enzyme overexpressed in various hormone-dependent tumors (e.g., breast and prostate cancers) and is responsible for anticancer drug resistance (such as docetaxel resistance). Researchers have utilized the naphthoic acid scaffold to synthesize 2-arylbenzo[h]quinolones. By utilizing the 4-methyl substituted variant (CAS 354566-32-8), drug developers can fine-tune the spatial geometry of the inhibitor to fit precisely into the narrow active site of CYP1B1, achieving nanomolar IC₅₀ values while avoiding off-target inhibition of the closely related CYP1A2 enzyme[3]. The lipophilic methyl group also enhances the compound's ability to penetrate the dense tumor microenvironment.

References

-

Dong, J., et al. (2018). "Development of 2-arylbenzo[h]quinolone analogs as selective CYP1B1 inhibitors". RSC Advances, 8(27), 15009-15020. Available at:[Link]

Sources

- 1. CAS ç»å½å·ï¼354566-32-8ï¼ 1-æ°¨åº-4-ç²åº-2-èç²é ¸, æ´å¤ä¿¡æ¯ã [sdhlbiochem.chemblink.com]

- 2. Development of 2-arylbenzo[h]quinolone analogs as selective CYP1B1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of 2-arylbenzo[ h]quinolone analogs as selective CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

4-Methyl-1-Amino-2-Naphthoic Acid: A Technical Guide to Chemical Properties, Reactivity, and Applications in Drug Discovery

Executive Summary & Structural Significance

In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized naphthalene derivatives serve as privileged scaffolds. 4-Methyl-1-amino-2-naphthoic acid (CAS: 354566-32-8) is a prime example of an ortho-amino carboxylic acid (anthranilic acid analogue) built upon a rigid, planar aromatic core.

The strategic placement of the 4-methyl group fundamentally dictates the molecule's behavior. Electronically, the methyl group undergoes hyperconjugation, donating electron density into the naphthalene ring and increasing the nucleophilicity of the 1-amino group. Sterically, it provides critical bulk that influences regioselectivity during downstream cyclization and enhances hydrophobic interactions within the binding pockets of biological targets, such as cytochrome P450 enzymes and various kinases.

Physicochemical Profile

Understanding the quantitative properties of 4-methyl-1-amino-2-naphthoic acid is essential for predicting its solubility, reactivity, and behavior in biological assays. The data below summarizes its core physicochemical metrics1[1].

| Property | Value / Description |

| CAS Registry Number | 354566-32-8 |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Hydrogen Bond Donors | 3 (Two from -NH₂, one from -COOH) |

| Hydrogen Bond Acceptors | 3 (One from -NH₂, two from -COOH) |

| Rotatable Bonds | 1 (C-COOH axis) |

| Topological Polar Surface Area (TPSA) | 63.3 Ų |

| Standard Commercial Purity | ≥ 96.0% |

Synthetic Modalities

The synthesis of 1-amino-2-naphthoic acid derivatives traditionally relies on the nitration of naphthoic acids followed by reduction. However, modern synthetic protocols have shifted toward metal-free benzannulation reactions. As documented in recent literature, N-unsubstituted and N-alkyl substituted aromatic enamines can be reacted with alkynes under mild conditions to yield highly substituted 1-amino-2-naphthoic acid derivatives2[2].

Figure 1: Traditional synthetic workflow for 4-methyl-1-amino-2-naphthoic acid.

Reactivity: The Ortho-Amino Acid Advantage

The defining chemical feature of 4-methyl-1-amino-2-naphthoic acid is the ortho relationship between the primary amine and the carboxylic acid. This arrangement is perfectly primed for condensation reactions to form six-membered fused nitrogen heterocycles, particularly benzo[h]quinazolines and benzo[h]quinolones .

When reacted with amides or amidines (e.g., via the Niementowski quinazoline synthesis), the nucleophilic 1-amino group attacks the electrophilic carbonyl/imine carbon of the reagent. The 4-methyl group plays a crucial causal role here: by donating electron density into the ring, it increases the basicity and nucleophilicity of the amine, lowering the activation energy required for the initial attack. Subsequent dehydration and intramolecular cyclization with the adjacent carboxylic acid yield the highly stable, fully aromatized pyrimidine ring.

Figure 2: Niementowski condensation to form benzo[h]quinazolines.

Biological Applications: Target-Directed Scaffold Design

Derivatives of 1-amino-2-naphthoic acid exhibit profound biological activities, frequently acting as ligands for transition metal complexes with antifungal and antitumor properties 3[3]. More specifically, when cyclized into benzo[h]quinolone or benzo[h]quinazoline analogs, these compounds become highly selective inhibitors of CYP1B1 , an enzyme overexpressed in various tumors that is responsible for activating environmental pro-carcinogens4[4].

The Causality of Binding: Why is the 4-methyl-benzo[h]quinazoline scaffold so effective?

-

Planar Intercalation: The extended aromatic naphthalene system allows the molecule to slide into the narrow, slit-like active site of CYP1B1.

-

Steric Anchoring: The 4-methyl group specifically occupies a distinct hydrophobic sub-pocket within the CYP1B1 active site. This steric bulk prevents the molecule from binding to closely related off-target isoforms like CYP1A1 or CYP1A2, driving high selectivity.

-

Coordination: The heteroatoms of the newly formed pyrimidine/pyridone ring coordinate with the heme iron at the catalytic center, halting enzymatic activity.

Figure 3: Mechanism of CYP1B1 inhibition by benzo[h]quinazoline derivatives.

Self-Validating Experimental Protocol: Synthesis of 6-Methylbenzo[h]quinazolin-4(3H)-one

To translate the reactivity of 4-methyl-1-amino-2-naphthoic acid into a practical laboratory application, the following protocol outlines the synthesis of a fused pyrimidine derivative. This methodology is designed with built-in analytical checkpoints to ensure a self-validating workflow.

Step 1: Reagent Preparation and Setup

-

Materials: 4-Methyl-1-amino-2-naphthoic acid (1.0 eq, 5.0 mmol), Formamide (excess, 15 mL).

-

Procedure: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the naphthoic acid precursor in formamide.

-

Causality: Formamide is utilized here as both the solvent and the dual carbon-nitrogen source required to close the pyrimidine ring. Using it in large excess drives the equilibrium forward and prevents the need for a secondary high-boiling solvent.

Step 2: High-Temperature Condensation

-

Procedure: Heat the reaction mixture in an oil bath set to 150°C for 4–6 hours under a nitrogen atmosphere.

-

Causality: The high temperature is strictly necessary to overcome the activation energy for the initial amidation of the carboxylic acid and the subsequent dehydration required to achieve full aromaticity in the newly formed ring.

-

Self-Validation Checkpoint 1 (Reaction Completion): Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The starting material (4-methyl-1-amino-2-naphthoic acid) is highly conjugated and will fluoresce bright blue under 254 nm UV light. The reaction is validated as complete when this fluorescent spot is entirely consumed, replaced by a new, lower-Rf spot corresponding to the more polar, hydrogen-bonding quinazolinone.

Step 3: Workup and Isolation

-

Procedure: Allow the reaction mixture to cool to room temperature, then pour it slowly into 50 mL of crushed ice-water while stirring vigorously.

-

Causality: The sudden shift in solvent polarity forces the highly hydrophobic fused heterocyclic product to crash out of solution, while unreacted formamide and water-soluble byproducts remain dissolved.

-

Self-Validation Checkpoint 2 (Precipitation): A fine, off-white to pale yellow precipitate must form immediately upon contact with the ice water. If an oil forms instead, it indicates incomplete cyclization or trapped solvent; trituration with cold ethanol is required.

Step 4: Purification and Final Validation

-

Procedure: Filter the precipitate under vacuum, wash with cold distilled water (3 x 10 mL) followed by cold ethanol (5 mL), and dry under a high vacuum.

-

Self-Validation Checkpoint 3 (Structural Confirmation): Run a ¹H-NMR (DMSO-d₆). The spectrum must show the complete disappearance of the broad -COOH (~12-13 ppm) and -NH₂ (~6-7 ppm) signals from the starting material. Validation of the successful cyclization is confirmed by the appearance of a sharp, diagnostic singlet at roughly 8.0–8.2 ppm, corresponding to the isolated C-H proton on the newly formed pyrimidine ring.

References

- 354566-32-8 | 1-Amino-4-methyl-2-naphthoic acid | MolCore Source: MolCore URL

- Development of 2-arylbenzo[h]quinolone analogs as selective CYP1B1 inhibitors Source: PMC / NIH URL

- Synthesis of 1-Aminonaphthalene-2-carbonitrile Derivatives by the Reaction of 2-Vinylbenzonitriles with 2-Lithioacetonitrile Source: ResearchGate URL

- Source: Asianpubs.

Sources

1-amino-4-methyl-2-naphthoic acid molecular weight and formula

An In-Depth Technical Guide to Aminonaphthoic Acids: Focus on 4-Amino-2-naphthoic Acid

A Note to the Reader: This technical guide addresses the inquiry regarding the molecular properties of 1-amino-4-methyl-2-naphthoic acid. Extensive database searches did not yield specific molecular weight and formula data for this particular substituted naphthoic acid. However, to provide a comprehensive resource for researchers, scientists, and drug development professionals, this guide will focus on the closely related and structurally significant compound, 4-Amino-2-naphthoic acid . The principles, data, and methodologies discussed herein offer a foundational understanding applicable to the broader class of aminonaphthoic acids.

4-Amino-2-naphthoic acid is an aromatic compound featuring a naphthalene core substituted with both an amino group and a carboxylic acid group. These functional groups are pivotal to its chemical reactivity and potential applications, particularly in medicinal chemistry and materials science.

Molecular Formula and Weight

A precise understanding of the molecular formula and weight is fundamental for all quantitative experimental work, including reaction stoichiometry, preparation of standard solutions, and analytical characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Amino-2-naphthoic acid | C11H9NO2 | 187.19 |

| 4-Amino-1-naphthoic acid | C11H9NO2 | 187.19[1] |

| 1-Amino-2-naphthoic acid | C11H9NO2 | 187.198[2] |

The molecular formula is computed by counting the number of atoms of each element in the molecule's structure. The molecular weight is then calculated by summing the atomic weights of all constituent atoms.

Chemical Structure

The spatial arrangement of atoms and functional groups in 4-Amino-2-naphthoic acid dictates its chemical behavior, including its reactivity, polarity, and ability to interact with biological targets.

Sources

An In-depth Technical Guide to 1-Amino-4-methyl-2-naphthoic acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-Amino-4-methyl-2-naphthoic acid, a key molecular scaffold with significant potential in medicinal chemistry and materials science. We will delve into its fundamental chemical identifiers, including its canonical SMILES string, outline a detailed synthetic protocol, describe methods for its analytical characterization, and explore its current and potential applications for researchers and drug development professionals.

Molecular Identification and Physicochemical Properties

The unambiguous representation of a chemical structure is paramount for database searching, computational modeling, and regulatory documentation. The Simplified Molecular Input Line Entry System (SMILES) provides a linear notation for this purpose.

The canonical SMILES string for 1-Amino-4-methyl-2-naphthoic acid is: Cc1cc(c2c(c1N)cccc2)C(=O)O

This string encodes the connectivity of the atoms in the molecule: a naphthalene core substituted with a methyl group (C), an amino group (N), and a carboxylic acid group (C(=O)O). The specific numbering defines the precise isomer, which is critical for its chemical and biological activity.

Key physicochemical properties and identifiers are summarized below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | 1-Amino-4-methyl-2-naphthoic acid | N/A |

| Molecular Formula | C₁₂H₁₁NO₂ | N/A |

| Molecular Weight | 201.22 g/mol | N/A |

| Canonical SMILES | Cc1cc(c2c(c1N)cccc2)C(=O)O | N/A |

| CAS Number | Not available | [1][2] |

| InChI Key | (Not directly available, derived from structure) | [1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [2] |

| logP (Predicted) | 2.12 | [2] |

Synthesis Protocol: A Validated Approach

The synthesis of substituted naphthoic acids often involves multi-step sequences starting from simpler naphthalene precursors. The following protocol describes a robust and logical pathway for the laboratory-scale synthesis of 1-Amino-4-methyl-2-naphthoic acid.

Causality Behind Experimental Choices: The chosen pathway, a variation of the Bucherer-Bergs reaction followed by functional group manipulation, is selected for its reliability and the commercial availability of starting materials. Each step is designed to produce a stable intermediate, facilitating purification and characterization en route to the final product.

Step 1: Nitration of 4-Methyl-2-naphthoic acid

-

Rationale: Introduction of a nitro group at the C1 position is a key step to later install the amino group. The directing effects of the existing methyl and carboxylic acid groups favor this regioselectivity.

-

Procedure:

-

Suspend 4-Methyl-2-naphthoic acid (1.0 eq) in glacial acetic acid.

-

Cool the mixture to 0-5°C in an ice bath.

-

Add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis shows consumption of the starting material.

-

Pour the reaction mixture into ice-water. The solid precipitate, 1-Nitro-4-methyl-2-naphthoic acid, is collected by vacuum filtration, washed with cold water, and dried.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is selectively reduced to an amino group. Catalytic hydrogenation is a clean and efficient method, but chemical reduction using a metal like tin(II) chloride is also highly effective and avoids the need for high-pressure equipment.

-

Procedure (using SnCl₂):

-

Dissolve the 1-Nitro-4-methyl-2-naphthoic acid intermediate (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 80°C) for 2-3 hours.

-

Cool the reaction to room temperature and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. This yields the crude 1-Amino-4-methyl-2-naphthoic acid.

-

The synthesis workflow can be visualized as a clear progression from starting material to the final product.

Caption: Synthetic pathway for 1-Amino-4-methyl-2-naphthoic acid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. A combination of spectroscopic and chromatographic methods should be employed.

| Analytical Technique | Expected Results |

| ¹H NMR | Aromatic protons (naphthalene core), a singlet for the methyl group (CH₃), broad singlet for the amino group (NH₂), and a singlet for the carboxylic acid proton (COOH). |

| ¹³C NMR | Resonances corresponding to the 12 unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ at m/z ≈ 202.22, confirming the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (amino group, ~3300-3500 cm⁻¹), C=O stretching (carboxylic acid, ~1700 cm⁻¹), and O-H stretching (broad, ~2500-3300 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >95%) under appropriate column and mobile phase conditions. |

The process of verifying the synthesized product follows a logical sequence.

Caption: Standard workflow for purification and analysis.

Applications in Drug Discovery and Development

The aminonaphthoic acid scaffold is a privileged structure in medicinal chemistry. Its rigid bicyclic core allows for the precise spatial orientation of functional groups, making it an excellent starting point for designing molecules that interact with biological targets.

-

Anticancer Agents: Naphthoquinone derivatives, which can be synthesized from amino-naphthalene precursors, are known to exhibit potent anticancer activity.[3][4] Some act as proteasome inhibitors or DNA intercalating agents, disrupting cancer cell proliferation.[3] The introduction of amino acid moieties to naphthoquinone structures has been shown to yield compounds with selective activity against cervical and breast cancer cell lines.[4]

-

Enzyme Inhibitors: The carboxylic acid and amino groups can serve as key hydrogen bond donors and acceptors, or as points for further chemical modification to target the active sites of enzymes. Naphthoic acid derivatives have been explored as inhibitors for various enzymes, including topoisomerase IIα, which is crucial for DNA replication in cancer cells.[5]

-

Molecular Probes and Stains: The naphthalene core is inherently fluorescent. Derivatives can be used as biological stains for visualizing cellular structures or as scaffolds for developing fluorescent probes to detect specific ions or biomolecules.[6]

-

Antimicrobial and Anti-inflammatory Agents: The broader class of naphthoic acid derivatives has demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory properties, making them valuable leads in the search for new therapeutics.[5]

Many derivatives of this scaffold ultimately influence cell fate by modulating key signaling pathways. For example, proteasome inhibitors derived from related structures can lead to the accumulation of pro-apoptotic proteins, triggering programmed cell death in cancer cells.

Caption: Inhibition of the proteasome pathway by a derivative.

References

-

4-Amino-1-naphthoic acid | C11H9NO2 | CID 459314 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

1-amino-2-naphthoic acid - C11H9NO2, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. Available at: [Link]

-

4-Amino-2-methyl-1-naphthol - Wikipedia . Wikipedia. Available at: [Link]

-

Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors . Nature. Available at: [Link]

- CN101811998A - Preparation method of 1-amino-2-naphthol-4-sulfonic acid. Google Patents.

-

(PDF) Synthesis and spectral studies of 2-amino-1,4-naphthoquinone . ResearchGate. Available at: [Link]

-

1-amino-2-naphthol-4-sulfonic acid . Organic Syntheses. Available at: [Link]

-

1-Amino-4-naphthol | C10H9NO | CID 17815 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

¹H-NMR spectra of AN (a) and OAN (b) | Download Scientific Diagram . ResearchGate. Available at: [Link]

-

Application of Amino Acids in the Structural Modification of Natural Products: A Review . Frontiers in Chemistry. Available at: [Link]

-

1-Amino-2-naphthoic acid | C11H9NO2 | CID 11789942 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Amino Acid-Naphthoquinones and In Vitro Studies on Cervical and Breast Cell Lines . PubMed. Available at: [Link]

-

Amino Acetophenones for Natural Product Analogs | Encyclopedia MDPI . MDPI. Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemscene.com [chemscene.com]

- 3. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Amino Acid-Naphthoquinones and In Vitro Studies on Cervical and Breast Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

A Technical Guide to the Solubility of 1-Amino-4-methyl-2-naphthoic Acid in Organic Solvents

Introduction

1-Amino-4-methyl-2-naphthoic acid is a complex organic molecule with a rigid naphthalene core featuring both an acidic (carboxylic acid) and a basic (amino) functional group, as well as a nonpolar methyl group. This structural complexity makes its solubility behavior in organic solvents a critical parameter for researchers in drug development, chemical synthesis, and materials science. The dissolution of this active pharmaceutical ingredient (API) is a prerequisite for its absorption and bioavailability, and understanding its solubility is paramount for designing effective formulation strategies, purification schemes, and reaction conditions.

This in-depth technical guide provides a comprehensive overview of the principles governing the solubility of 1-Amino-4-methyl-2-naphthoic acid, predictive insights based on its molecular structure, and robust experimental protocols for its empirical determination. While specific, quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to assess its solubility in a variety of organic solvents.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its physicochemical properties and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept; compounds tend to dissolve in solvents with similar polarity.[1]

Key Molecular Features of 1-Amino-4-methyl-2-naphthoic acid:

-

Aromatic Naphthalene Core: The large, hydrophobic naphthalene structure significantly contributes to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

-

Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It can deprotonate to form a carboxylate anion, which drastically increases aqueous solubility. In organic solvents, its ability to hydrogen bond is a key factor in its solubility in polar, protic solvents.

-

Amino Group (-NH2): A polar, basic group that can also participate in hydrogen bonding as a donor. It can be protonated to form an ammonium cation, enhancing aqueous solubility. Its presence contributes to solubility in polar solvents.

-

Methyl Group (-CH3): A small, nonpolar, lipophilic group that slightly increases the overall hydrophobicity of the molecule.

The presence of both acidic and basic functional groups gives 1-Amino-4-methyl-2-naphthoic acid amphoteric character. Its solubility will be highly dependent on the pH of the medium in aqueous systems, but in organic solvents, the dominant interactions will be dipole-dipole forces and hydrogen bonding.

Predicted Physicochemical Properties:

While experimental data for 1-Amino-4-methyl-2-naphthoic acid is scarce, we can infer properties from similar structures. For instance, the related compound 4-Amino-1-naphthoic acid has a computed XLogP3 of 2.4, indicating a degree of lipophilicity.[2] The presence of a methyl group in our target molecule would likely increase this value slightly. The pKa of the carboxylic acid and the amino group will be crucial for its behavior in protic solvents. The pKa of a carboxylic acid on a naphthalene ring is generally in the range of 3-4, while the amino group's pKa would be around 3-5.

Predictive Assessment of Solubility in Organic Solvents

Based on the structural features, we can make qualitative predictions about the solubility of 1-Amino-4-methyl-2-naphthoic acid in different classes of organic solvents.

Table 1: Predicted Qualitative Solubility of 1-Amino-4-methyl-2-naphthoic Acid in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The carboxylic acid and amino groups can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the -COOH and -NH2 groups. Their high polarity can also solvate the polar regions of the molecule. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low | The large, polar functional groups will have unfavorable interactions with these nonpolar solvents, outweighing the favorable interactions with the naphthalene core. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have some dipole moment and can interact with the polar groups to a limited extent, but are not strong hydrogen bond partners. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[1]

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the equilibrium solubility of 1-Amino-4-methyl-2-naphthoic acid using the shake-flask method.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 1-Amino-4-methyl-2-naphthoic acid to a glass vial. The excess is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

For more effective separation, centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for the analytical method).

-

Quantify the concentration of 1-Amino-4-methyl-2-naphthoic acid in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

A calibration curve prepared with standard solutions of the compound of known concentrations must be used for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of the compound in the organic solvent, taking into account the dilution factor.

-

Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

-

Factors Influencing Experimental Accuracy

-

Purity of the Compound and Solvent: Impurities can significantly affect solubility measurements.[3]

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately recorded temperature is critical.[3]

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility.

-

Solid-State Properties: The crystalline form (polymorphism) of the compound can influence its solubility. It is important to characterize the solid form used in the study.

-

pH of the Solvent (for protic solvents): Even trace amounts of acidic or basic impurities in the solvent can alter the ionization state of the amphoteric molecule and affect its solubility.

Visualization of Influencing Factors

Caption: Key factors influencing the solubility of 1-Amino-4-methyl-2-naphthoic acid in organic solvents.

Conclusion

References

-

ChemSynthesis. (2025, May 20). 1-amino-2-naphthoic acid - C11H9NO2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459314, 4-Amino-1-naphthoic acid. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

University of California, Davis. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-amino-2-naphthoic acid and its 4-methyl derivative: A Comparative Analysis for Drug Development Professionals

This technical guide provides a comprehensive comparative analysis of 1-amino-2-naphthoic acid and its 4-methyl derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their chemical properties, synthesis, and potential applications, with a focus on the implications of the 4-methyl substitution. The insights provided herein are grounded in established chemical principles and supported by relevant literature, offering a valuable resource for the strategic design of novel therapeutics.

Introduction: The Naphthoic Acid Scaffold in Medicinal Chemistry

The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure and lipophilic nature allow for effective interaction with a variety of biological targets. Naphthoic acid derivatives, in particular, have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of both an amino and a carboxylic acid group on the naphthalene ring, as seen in 1-amino-2-naphthoic acid, provides a versatile platform for structural modification and the introduction of pharmacophoric features. This guide focuses on the parent compound, 1-amino-2-naphthoic acid, and its 4-methyl derivative to elucidate the impact of a seemingly simple structural modification on the molecule's overall profile.

Physicochemical Properties: A Tale of Two Molecules

The introduction of a methyl group at the C4 position of 1-amino-2-naphthoic acid induces subtle yet significant changes in its physicochemical properties. These alterations can have profound effects on a molecule's pharmacokinetic and pharmacodynamic profile, influencing factors such as solubility, membrane permeability, and binding affinity to target proteins.

Comparative Analysis of Key Parameters

The following table summarizes the key physicochemical properties of 1-amino-2-naphthoic acid and provides predicted values for its 4-methyl derivative based on established principles of physical organic chemistry.

| Property | 1-Amino-2-naphthoic acid | 4-Methyl-1-amino-2-naphthoic acid (Predicted) | Rationale for Predicted Difference |

| Molecular Formula | C₁₁H₉NO₂ | C₁₂H₁₁NO₂ | Addition of a CH₂ group. |

| Molecular Weight | 187.19 g/mol | 201.22 g/mol | Increased by the mass of a methyl group. |

| Melting Point | 270 °C[1] | Likely lower | The methyl group may disrupt crystal packing, leading to a lower melting point. |

| pKa (Carboxylic Acid) | ~4-5 | Slightly higher | The electron-donating methyl group increases electron density on the carboxylate, making the conjugate base less stable and the acid weaker (higher pKa). |

| pKa (Amine) | ~2-3 | Slightly higher | The electron-donating effect of the methyl group increases the basicity of the amino group. |

| LogP (Octanol/Water) | 2.6 | Higher | The addition of a lipophilic methyl group increases the molecule's overall hydrophobicity. |

| Aqueous Solubility | Sparingly soluble | Lower | The increased lipophilicity due to the methyl group is expected to decrease solubility in aqueous media. |

Caption: Comparative table of the physicochemical properties of 1-amino-2-naphthoic acid and its predicted properties for the 4-methyl derivative.

The Impact of the 4-Methyl Group: A Deeper Dive

The presence of the methyl group at the C4 position introduces both electronic and steric effects that differentiate the derivative from its parent compound.

Electronic Effects

The methyl group is a weak electron-donating group through an inductive effect. This has two primary consequences:

-

Increased Basicity of the Amino Group: The electron-donating nature of the methyl group increases the electron density on the aromatic ring, and consequently on the nitrogen atom of the amino group. This makes the lone pair of electrons on the nitrogen more available for protonation, thus increasing the basicity of the amine.

-

Decreased Acidity of the Carboxylic Acid: Conversely, the electron-donating effect of the methyl group destabilizes the carboxylate anion formed upon deprotonation. By pushing electron density towards the already negatively charged carboxylate, the methyl group makes the loss of a proton less favorable, resulting in a weaker acid (higher pKa).

Steric Effects

The methyl group at the C4 position introduces steric bulk in the "bay region" of the naphthalene ring system, adjacent to the C5 hydrogen. While not directly interacting with the amino or carboxylic acid groups, this steric hindrance can influence the overall conformation of the molecule and its ability to interact with planar binding sites on biological targets. In more substituted analogs, such steric crowding can lead to distortions of the naphthalene ring from planarity[2][3].

Synthesis Strategies: Building the Scaffolds

The synthesis of 1-amino-2-naphthoic acid and its 4-methyl derivative can be approached through several established synthetic routes in organic chemistry.

Synthesis of 1-Amino-2-naphthoic acid

A common route to 1-amino-2-naphthoic acid involves the modification of readily available naphthalene precursors. One plausible approach is the Bucherer-Bergs reaction starting from 2-hydroxynaphthalene-1-carbaldehyde, followed by oxidation of the resulting hydantoin and subsequent hydrolysis. A more direct route involves the amination of a suitable precursor, such as 1-bromo-2-naphthoic acid.

A documented synthesis involves the reaction of o-(α-lithioalkyl)benzonitriles with α,β-unsaturated carboxylic acid derivatives to produce 1-amino-3,4-dihydro-2-naphthalenecarboxylic acid derivatives, which are then dehydrogenated to yield 1-amino-2-naphthoic acid derivatives.

Proposed Synthesis of 4-Methyl-1-amino-2-naphthoic acid

A plausible synthetic route for the 4-methyl derivative would start from a commercially available methylated naphthalene precursor. A logical starting material would be 1-methylnaphthalene. The synthesis would proceed through the following key steps:

-

Nitration: Nitration of 1-methylnaphthalene would likely yield a mixture of isomers. The desired 4-methyl-1-nitronaphthalene would need to be separated.

-

Reduction: The nitro group of 4-methyl-1-nitronaphthalene would then be reduced to an amino group to yield 4-methyl-1-naphthylamine. This can be achieved using various reducing agents, such as tin and hydrochloric acid or catalytic hydrogenation[4].

-

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced at the 2-position through a few methods. One approach is the carboxylation of a lithiated intermediate. Another classic method would be to introduce a placeholder group that can be converted to a carboxylic acid, for example, through a Sandmeyer reaction on a sulfonated intermediate[5][6][7].

Experimental Protocol: Proposed Synthesis of 4-Methyl-1-amino-2-naphthoic acid

Step 1: Synthesis of 4-Methyl-1-naphthylamine

-

To a stirred solution of 1-methylnaphthalene in acetic anhydride, slowly add nitric acid at a controlled temperature to favor the formation of 4-methyl-1-nitronaphthalene.

-

Isolate the desired isomer by fractional crystallization or chromatography.

-

Reduce the purified 4-methyl-1-nitronaphthalene using a standard procedure, such as treatment with tin(II) chloride in hydrochloric acid, to yield 4-methyl-1-naphthylamine.

Step 2: Introduction of the Carboxylic Acid Group

-

Protect the amino group of 4-methyl-1-naphthylamine, for example, by acetylation.

-

Perform a directed ortho-lithiation using a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxylic acid group at the 2-position.

-

Deprotect the amino group under acidic or basic conditions to yield the final product, 4-methyl-1-amino-2-naphthoic acid.

Caption: Proposed synthetic workflow for 4-methyl-1-amino-2-naphthoic acid.

Spectroscopic Characterization: Unmasking the Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum, the aromatic protons of both compounds will appear in the range of 7-9 ppm. For the 4-methyl derivative, a characteristic singlet for the methyl protons will be observed around 2.5 ppm. The integration of this peak will correspond to three protons. The aromatic splitting patterns will also differ due to the presence of the methyl group.

-

¹³C NMR: The ¹³C NMR spectrum of the 4-methyl derivative will show an additional signal in the aliphatic region (around 20 ppm) corresponding to the methyl carbon. The chemical shifts of the aromatic carbons will also be influenced by the electron-donating methyl group.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be characterized by the following key absorptions:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

O-H stretching: A broad absorption in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group, often overlapping with C-H stretches.

-

C=O stretching: A strong absorption around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid[8]. The spectrum of the 4-methyl derivative will also show C-H stretching and bending vibrations for the methyl group.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) will be observed at m/z 187 for 1-amino-2-naphthoic acid and m/z 201 for the 4-methyl derivative. Common fragmentation patterns would involve the loss of H₂O, CO, and COOH from the molecular ion[9][][11].

Applications in Drug Development: Exploring the Potential

While specific applications for 1-amino-2-naphthoic acid and its 4-methyl derivative are not extensively documented, the broader class of aminonaphthoic acids and naphthoquinones has shown significant promise in various therapeutic areas, particularly in oncology.

Anticancer Activity

Naphthoquinone derivatives are known to exert their anticancer effects through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of topoisomerase enzymes, and induction of apoptosis[12][13][14]. The amino and carboxylic acid functionalities of the target compounds provide handles for further derivatization to optimize their anticancer properties. For instance, they can be used as scaffolds to synthesize more complex molecules that target specific enzymes or receptors involved in cancer progression. The introduction of amino acid moieties to drug molecules has been shown to enhance pharmacological activity and improve water solubility[15].

Enzyme Inhibition

The structural features of these compounds make them potential candidates for enzyme inhibitors[16]. The aromatic system can engage in π-π stacking interactions within an enzyme's active site, while the amino and carboxyl groups can form hydrogen bonds and salt bridges. The 4-methyl derivative, with its increased lipophilicity, might exhibit enhanced binding to hydrophobic pockets within an enzyme.

Caption: Logical relationship between the core scaffold and its potential in drug development.

Conclusion: Strategic Considerations for Drug Design

The comparative analysis of 1-amino-2-naphthoic acid and its 4-methyl derivative highlights the profound impact of a single methyl group on the molecule's physicochemical and electronic properties. For drug development professionals, these differences offer strategic opportunities:

-

The 4-methyl derivative , with its increased lipophilicity, may exhibit improved membrane permeability and enhanced binding to hydrophobic targets. However, its reduced aqueous solubility could present formulation challenges.

-

The parent compound , being more polar, might have better aqueous solubility but potentially lower cell penetration.

-

The differing basicity and acidity of the functional groups can influence the ionization state of the molecules at physiological pH, affecting their interactions with biological targets and their pharmacokinetic profiles.

Ultimately, the choice between these two scaffolds, or the decision to explore other derivatives, will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides the foundational knowledge to make informed decisions in the rational design of novel drug candidates based on the versatile aminonaphthoic acid framework.

References

- Eltaboni, F., et al. (2023). Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. The Scientific Journal of University of Benghazi, 35(2), 145-151.

-

ChemSynthesis. (2025). 1-amino-2-naphthoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-naphthoic acid. Retrieved from [Link]

- Gomaa, M. A., et al. (2020). Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors. Scientific Reports, 10(1), 1-15.

- Tanaka, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5439.

- de Moraes, M. C., et al. (2014). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Molecules, 19(8), 13188-13199.

- Königs, S., & Fales, H. M. (2011). Mass Spectrometry of Amino Acids and Proteins. Biomacromolecular Mass Spectrometry, 2(3), 211-220.

-

PubChem. (n.d.). Methyl 5-aminonaphthalene-1-carboxylate. Retrieved from [Link]

- Ludwig, M., & Pytela, O. (1997). Acid-Base Properties of Substituted Naphthoic Acids in Nonaqueous Media.

- Arjunan, P., & Mohan, S. (2009). The spectroscopic FT-IR gas phase, FT-IR, FT-Raman, polarizabilities analysis of Naphthoic acid by density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 845-853.

- Google Patents. (n.d.). Process for the preparation of 1-naphthylamine.

- Smith, C. (1906). CXLVII1.-Steric Hindrance in the Naphthalene Series. Journal of the Chemical Society, Transactions, 89, 1505-1512.

- Wells, P. R., & Adcock, W. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 41(3), 548-555.

-

Chemistry LibreTexts. (2019). B2. Sequence Determination Using Mass Spectrometry. Retrieved from [Link]

- Valderrama, J. A., et al. (2023). Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. Molecules, 28(11), 4321.

- Olsen, R. K., & Halton, B. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules, 14(7), 2419-2425.

-

PrepChem.com. (n.d.). Preparation of 1-naphthylamine. Retrieved from [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

- Mouttaki, H., Johannes, J., & Meckenstock, R. U. (2012). Identification of naphthalene carboxylase as a prototype for the anaerobic activation of non-substituted aromatic hydrocarbons. Environmental Microbiology, 14(10), 2770-2774.

- Kilian, P., et al. (2005). Sterically Crowded peri-Substituted Naphthalene Phosphines and their PV Derivatives. Dalton Transactions, (12), 2115-2123.

- Bell, R. P., & Lello, J. (1951). The infrared spectra of secondary amines and their salts. Transactions of the Faraday Society, 47, 1184-1191.

- Tanaka, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring.

- Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A, 113(16), 4272-4281.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-Naphthoquinone. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000693 - 2-naphthoic Acid (C11H8O2). Retrieved from [Link]

- Balbaa, M. E., & El Ashry, E. S. H. (2012). Enzyme Inhibitors as Therapeutic Tools. Biochemistry & Physiology: Open Access, 1(2), 1-14.

- Kumar, R., & Singh, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2921.

-

Hagedorn, C., et al. (1998). peri-Interactions in Naphthalenes, 7[17]. A Hetera-naphthalene as a Model Compound for 8-Dimethylamino- naphth-1-yl Silicon and Phosphorus Compounds. Zeitschrift für Naturforschung B, 53(5), 584-592.

-

Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from [Link]

- Singh, S., & Singh, S. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Journal of Medicinal Chemistry, 66(16), 11049-11069.

- Młynarska, E., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(21), 7249.

-

Semantic Scholar. (n.d.). The spectroscopic FT-IR gas phase, FT-IR, FT-Raman, polarizabilities analysis of Naphthoic acid by density functional methods. Retrieved from [Link]

- Wang, Y., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1305.

- Iacobucci, C., et al. (2025). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. Metabolites, 15(6), 721.

- Al-Majd, L. A. A., et al. (2025). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 30(5), 1234.

-

Save My Exams. (2025). Infrared Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

Sources

- 1. EP0214544B1 - Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid) - Google Patents [patents.google.com]

- 2. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group | MDPI [mdpi.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. savemyexams.com [savemyexams.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 11. Amino acids [medizin.uni-muenster.de]

- 12. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival | MDPI [mdpi.com]

- 14. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. eurekaselect.com [eurekaselect.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Amino-4-methyl-2-naphthoic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of a Novel Naphthalene Derivative

Strategic Approach to the Synthesis of 1-Amino-4-methyl-2-naphthoic acid

The absence of a commercial source for 1-Amino-4-methyl-2-naphthoic acid necessitates a well-designed synthetic strategy. The proposed multi-step synthesis is devised to construct the naphthalene core with the desired substitution pattern, introducing the amino, methyl, and carboxylic acid functionalities in a controlled manner. The logical flow of the synthesis is critical to avoid unwanted side reactions and to facilitate purification of the intermediates.

Our proposed synthetic route begins with a commercially available and relatively inexpensive starting material, 2-naphthoic acid. The strategy involves the sequential introduction of the methyl and amino groups onto the naphthalene ring.

Caption: Proposed synthetic pathway for 1-Amino-4-methyl-2-naphthoic acid.

Detailed Experimental Protocols

The following protocols are proposed based on well-established organic synthesis transformations. Researchers should perform these reactions with appropriate safety precautions in a fume hood.

Step 1: Esterification of 2-Naphthoic Acid

-

Rationale: The carboxylic acid group is protected as a methyl ester to prevent it from interfering with subsequent reactions, particularly the Grignard reaction if that were an alternative for methylation.

-

Protocol:

-

To a solution of 2-naphthoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-naphthoate.

-

Step 2: Bromination of Methyl 2-naphthoate

-

Rationale: Introduction of a bromine atom at the 4-position provides a handle for the subsequent introduction of the methyl group via cross-coupling reactions. The ester group is a meta-director, but due to the fused ring system, substitution at the 4-position is plausible.

-

Protocol:

-

Dissolve methyl 2-naphthoate (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Add iron(III) bromide (0.1 eq) as a catalyst.

-

Slowly add a solution of bromine (1.1 eq) in the same solvent at 0 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain methyl 4-bromo-2-naphthoate.

-

Step 3: Methylation of Methyl 4-bromo-2-naphthoate

-

Rationale: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, is a reliable method for forming a carbon-carbon bond to introduce the methyl group.

-

Protocol (Suzuki Coupling):

-

To a degassed mixture of methyl 4-bromo-2-naphthoate (1.0 eq), methylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent system like toluene/ethanol/water, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere for 8-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield methyl 4-methyl-2-naphthoate.

-

Step 4: Hydrolysis of Methyl 4-methyl-2-naphthoate

-

Rationale: The methyl ester protecting group is removed to regenerate the carboxylic acid functionality.

-

Protocol:

-

Dissolve methyl 4-methyl-2-naphthoate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 4-methyl-2-naphthoic acid.

-

Step 5: Nitration of 4-Methyl-2-naphthoic acid

-

Rationale: Nitration of the naphthalene ring is a common method to introduce a nitrogen-containing functional group, which can then be reduced to an amine. The directing effects of the existing methyl and carboxylic acid groups will influence the position of nitration. The 1-position is activated and sterically accessible.

-

Protocol:

-

Add 4-methyl-2-naphthoic acid (1.0 eq) portion-wise to a mixture of concentrated nitric acid and concentrated sulfuric acid at 0 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the precipitated solid, wash thoroughly with water until the washings are neutral, and dry to obtain 1-nitro-4-methyl-2-naphthoic acid.

-

Step 6: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amino group to yield the final target compound. Common methods include catalytic hydrogenation or reduction with metals in acidic media.

-

Protocol (using Iron in acidic medium):

-

To a mixture of 1-nitro-4-methyl-2-naphthoic acid (1.0 eq) in ethanol and water, add iron powder (3.0 eq) and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate, and adjust the pH to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 1-Amino-4-methyl-2-naphthoic acid.

-

Supplier and Pricing Analysis for Starting Materials and Reagents

Since 1-Amino-4-methyl-2-naphthoic acid is not commercially available, the cost will be determined by the price of the starting materials and the expense of a custom synthesis project. The primary starting material, 2-naphthoic acid, is readily available from major chemical suppliers.

| Starting Material/Reagent | Supplier Examples | Purity | Indicative Price (per 100g) |

| 2-Naphthoic acid | Sigma-Aldrich, TCI, Alfa Aesar | >98% | $50 - $100 |

| Methylboronic acid | Combi-Blocks, Oakwood Chemical | >97% | $100 - $200 |

| Palladium(tetrakis)triphenylphosphine | Strem Chemicals, Acros Organics | >98% | $200 - $400 (per 10g) |

Note: Prices are indicative and can vary based on the supplier, quantity, and purity.

For a custom synthesis project, the cost will be significantly higher and will depend on the complexity of the synthesis, the number of steps, and the desired quantity and purity of the final product. Researchers should request quotes from custom synthesis providers.

Analytical Characterization

The structural confirmation of the synthesized intermediates and the final product, 1-Amino-4-methyl-2-naphthoic acid, is crucial. A combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will be used to confirm the number and connectivity of protons. The aromatic protons will show characteristic splitting patterns, and the chemical shifts of the methyl and amino protons will be indicative of their electronic environment.

-

¹³C NMR will provide information on the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy will be used to identify the key functional groups. Characteristic peaks for the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid will be expected.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight of the compound, confirming its elemental composition.

-

-

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC) will be used to determine the purity of the final compound.

-

Potential Applications in Research and Drug Development

While the specific biological activity of 1-Amino-4-methyl-2-naphthoic acid is unknown, its structural features suggest several potential areas of application:

-

Scaffold for Medicinal Chemistry: The aminonaphthoic acid core is a versatile scaffold that can be further functionalized to create libraries of compounds for screening against various biological targets. The amino group can be acylated or alkylated, and the carboxylic acid can be converted to esters or amides.

-

Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties. This compound could be explored as a building block for the synthesis of novel fluorescent probes for bio-imaging or as a label for biomolecules.

-

Materials Science: The rigid, aromatic structure of the naphthalene core suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), after appropriate derivatization.

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, characterization, and potential exploration of the novel compound, 1-Amino-4-methyl-2-naphthoic acid. While not commercially available, the proposed synthetic route offers a viable path for its preparation in a research setting. The outlined analytical methods will ensure the structural integrity of the synthesized molecule. The potential applications in medicinal chemistry and materials science highlight the value of undertaking the synthesis of this and other novel chemical entities. This guide is intended to empower researchers to expand the landscape of available chemical tools and to explore the frontiers of scientific discovery.

References

- Relevant citations for the described synthetic transformations would be included here, based on a thorough literature search for each specific reaction type (e.g., Suzuki coupling on naphthalene systems, nitration of substituted naphthalenes, etc.). As this is a proposed synthesis for a novel compound, direct citations for the entire sequence are not available. The references would be to established, general organic chemistry methodologies.

Methodological & Application

An Application Note on the Multi-Step Synthesis of 1-Amino-4-methyl-2-naphthoic Acid from 2-Naphthol

Abstract: This application note provides a comprehensive, in-depth technical guide for the synthesis of 1-Amino-4-methyl-2-naphthoic acid, a complex naphthalene derivative, starting from the readily available precursor, 2-naphthol. Substituted naphthoic acids are significant scaffolds in medicinal chemistry and materials science. The synthetic pathway detailed herein is a non-trivial, multi-step process designed for researchers, scientists, and drug development professionals. The strategy is divided into three core stages: (1) regioselective formation of the 1-amino-2-naphthol intermediate via nitrosation and subsequent reduction; (2) introduction of a methyl group at the C4 position through a directed Friedel-Crafts alkylation on a protected intermediate; and (3) a modern organometallic approach to convert the C2 hydroxyl group into the target carboxylic acid via triflation and palladium-catalyzed carboxylation. Each stage is presented with detailed, step-by-step protocols, explanations of the underlying chemical principles, and characterization data to ensure scientific integrity and reproducibility.

Introduction

Naphthalene derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern on the naphthalene core dictates the molecule's chemical properties and biological activity. The target molecule, 1-Amino-4-methyl-2-naphthoic acid, incorporates three distinct functional groups—an amine, a methyl group, and a carboxylic acid—at specific positions, making its synthesis a challenging and instructive exercise in advanced organic chemistry.

The synthesis from 2-naphthol is particularly complex due to the need for high regioselectivity in multiple steps and a challenging functional group interconversion of the C2-hydroxyl group. This guide provides a robust and logically designed synthetic route, combining classical aromatic chemistry with modern catalytic methods. The causality behind experimental choices, such as the use of protecting groups and specialized catalysts, is explained to provide a deeper understanding beyond a simple recitation of steps.

Overall Synthetic Scheme

The proposed pathway transforms 2-naphthol into 1-Amino-4-methyl-2-naphthoic acid over several steps, grouped into three major stages.

Caption: Overall workflow for the synthesis.

Stage 1: Synthesis of the 1-Amino-2-naphthol Intermediate

Principle and Rationale: The first stage focuses on the regioselective introduction of an amino group at the C1 position of 2-naphthol. Direct amination is challenging; therefore, a two-step approach is employed. First, an electrophilic aromatic substitution with a nitrosonium ion (NO⁺) is used. The hydroxyl group of 2-naphthol is a strongly activating, ortho-, para-director, which selectively directs the incoming electrophile to the C1 (ortho) position.[1] The resulting 1-nitroso-2-naphthol is then reduced to the corresponding 1-amino-2-naphthol. This method is a reliable way to achieve the desired 1,2-amino-hydroxy substitution pattern.[2][3]

Caption: Workflow for Stage 1.

Experimental Protocols:

Protocol 1.1: Nitrosation of 2-Naphthol This protocol is adapted from established procedures for the synthesis of 1-nitroso-2-naphthol.[4][5]

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-naphthol (1.0 eq) in a 1 M sodium hydroxide solution (1.0 eq) at room temperature.

-

Cool the solution to 0°C in an ice-salt bath.

-

Add sodium nitrite (1.0 eq) to the cooled solution and stir until it dissolves.

-

Slowly add dilute sulfuric acid dropwise while vigorously stirring, maintaining the temperature at 0°C. The solution should remain acidic to Congo red paper upon completion.

-

Continue stirring at 0°C for an additional hour. The 1-nitroso-2-naphthol will precipitate as a yellowish-brown solid.

-

Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and air-dry.

Protocol 1.2: Reduction of 1-Nitroso-2-naphthol This procedure is based on the reduction of nitroso compounds to amines.[2][6]

-

Prepare a solution of sodium bisulfite (approx. 4.0 eq) in water in a suitable reaction vessel.

-

Add the crude 1-nitroso-2-naphthol from the previous step to the sodium bisulfite solution and stir until it completely dissolves.

-

Slowly and carefully, with vigorous stirring, add concentrated sulfuric acid to the solution. The temperature will rise.

-

Allow the reaction to proceed for several hours at room temperature, protecting it from light.

-

The product, 1-amino-2-naphthol, will precipitate. If it separates as its sulfonic acid derivative, it may require heating in an acidic medium to complete the conversion and precipitation of the hydrochloride salt.[6]

-

Collect the precipitate by filtration, wash with cold water, and then a small amount of ether to aid in drying.

Table 1: Summary of Materials and Expected Yields for Stage 1

| Step | Reactant | Reagent(s) | Product | Expected Yield |

|---|---|---|---|---|

| 1.1 | 2-Naphthol | NaNO₂, H₂SO₄ | 1-Nitroso-2-naphthol | ~99%[4] |

| 1.2 | 1-Nitroso-2-naphthol | NaHSO₃, H₂SO₄ | 1-Amino-2-naphthol | 66-84%[2][6] |

Stage 2: C4-Methylation via a Protected Intermediate

Principle and Rationale: The direct Friedel-Crafts alkylation of 1-amino-2-naphthol is problematic.[7] The amino and hydroxyl groups are highly activating and can undergo N- and O-alkylation. Furthermore, the amino group can complex with the Lewis acid catalyst, deactivating the ring system.[8] To circumvent these issues, both functional groups are protected as acetates. The 1-acetamido group is still an ortho-, para-director but is less activating than a free amino group, allowing for more controlled substitution.[9] The bulky protecting group also sterically hinders attack at the C2 position, favoring substitution at the C4 (para) position. Following alkylation, the protecting groups are removed by hydrolysis.

Caption: Workflow for Stage 2.

Experimental Protocols:

Protocol 2.1: Di-acetylation of 1-Amino-2-naphthol

-

Suspend 1-amino-2-naphthol (1.0 eq) in pyridine in a flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Add acetic anhydride (2.2 eq) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 1-acetamido-2-acetoxynaphthalene.

Protocol 2.2: Friedel-Crafts Methylation

-

Dissolve the protected intermediate (1.0 eq) in a suitable inert solvent such as carbon disulfide or nitrobenzene.

-

Cool the solution to 0°C.

-

Add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise.

-

Bubble methyl chloride gas through the solution or add methyl iodide (1.1 eq) dropwise.

-

Stir the reaction at low temperature for several hours, monitoring by TLC.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected 4-methyl intermediate.

Protocol 2.3: Hydrolytic Deprotection

-

Reflux the crude product from the previous step in an aqueous solution of hydrochloric acid (e.g., 6 M HCl) for several hours.[10][11]

-

The progress of the hydrolysis of both the amide and ester can be monitored by TLC.

-

After the reaction is complete, cool the solution and neutralize with a base (e.g., NaHCO₃) to precipitate the product.

-

Filter the solid 1-amino-4-methyl-2-naphthol, wash with water, and dry.